molecular formula C14H16O B13582559 3-(4-Methylphenyl)spiro[3.3]heptan-1-one

3-(4-Methylphenyl)spiro[3.3]heptan-1-one

Cat. No.: B13582559
M. Wt: 200.28 g/mol
InChI Key: CYNHCHOCSBAZKG-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, which includes a spiro[33]heptane core substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)spiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a strain-relocating semipinacol rearrangement in the presence of acid, leading to the formation of the spiro[3.3]heptan-1-one core .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)spiro[3.3]heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Spiro[3.3]heptane derivatives: Compounds with similar spirocyclic cores but different substituents.

    Phenyl-substituted spiro compounds: Compounds with phenyl groups attached to spirocyclic structures.

Uniqueness: 3-(4-Methylphenyl)spiro[3.3]heptan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-(4-methylphenyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C14H16O/c1-10-3-5-11(6-4-10)12-9-13(15)14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3

InChI Key

CYNHCHOCSBAZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C23CCC3

Origin of Product

United States

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